molecular formula C10H8FN3OS B2461518 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea CAS No. 2326518-96-9

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2461518
CAS No.: 2326518-96-9
M. Wt: 237.25
InChI Key: OOKLHFGUYQWNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea is a compound that combines a fluorinated pyridine ring with a thiophene ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 5-fluoropyridine-2-amine with thiophene-2-carbonyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

  • 2-(5-Fluoropyridin-2-yl)-3-thiophen-2-ylurea
  • 1-(4-Fluoropyridin-2-yl)-3-thiophen-2-ylurea
  • 1-(5-Chloropyridin-2-yl)-3-thiophen-2-ylurea

Uniqueness: 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both a fluorinated pyridine ring and a thiophene ring. The fluorine atom enhances the compound’s chemical stability and reactivity, while the thiophene ring contributes to its electronic properties. This combination of features makes the compound particularly valuable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c11-7-3-4-8(12-6-7)13-10(15)14-9-2-1-5-16-9/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKLHFGUYQWNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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